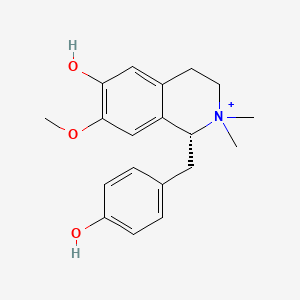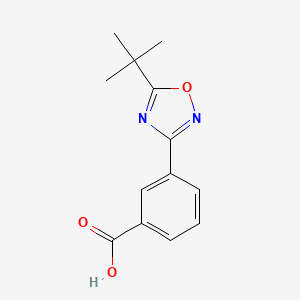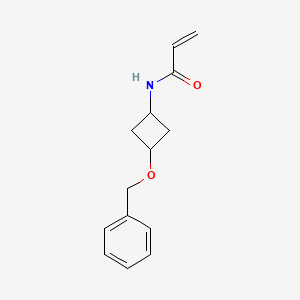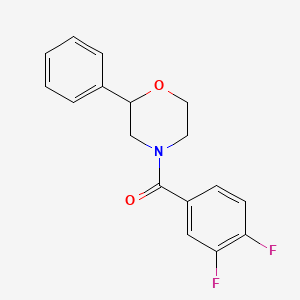
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Difluorophenyl)(2-phenylmorpholino)methanone” is a chemical compound with the molecular formula C17H15F2NO2 . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.21 .Scientific Research Applications
Poly(arylene ether sulfone) Membranes
A study developed a difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s (PAES) with pendant groups via polycondensation. These membranes, modified with quaternary ammonium groups, showed promising hydroxide conductivity and alkaline stability, suggesting their potential for use in alkaline fuel cells (Shi et al., 2017).
Anticancer Mechanisms
Another study on a phenstatin family member, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, revealed its cytotoxic effects against tumor cell lines. It was found to inhibit tubulin polymerization, arrest cancer cells in G2/M phase, and induce apoptosis, demonstrating potential as an anticancer agent (Magalhães et al., 2013).
Anti-inflammatory Activity
Research on 4-aminobenzophenones highlighted their role as potent and selective inhibitors of the p38 MAP kinase, demonstrating significant anti-inflammatory effects in murine models of dermatitis (Ottosen et al., 2003).
Antimicrobial Activity
A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with several compounds showing promising results (Mallesha & Mohana, 2014).
Memory Device Applications
The synthesis of a novel ferrocene-terminated hyperbranched polyimide demonstrated its application in memory devices, exhibiting nonvolatile bipolar write-once-read-many-times memory characteristics (Tan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to act as releasers of monoamine neurotransmitters .
Mode of Action
It is suggested that similar compounds act as agonists at serotonin receptors, and compounds with certain substitutions act as dopamine receptor agonists .
Biochemical Pathways
Similar compounds have been found to affect the release of monoamine neurotransmitters, which play crucial roles in various biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Similar compounds have been found to have stimulant effects due to their action on monoamine neurotransmitters .
Action Environment
The compound is stable at room temperature, suggesting that it may be stable under a variety of environmental conditions .
properties
IUPAC Name |
(3,4-difluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZBEWAPHFTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-phenylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

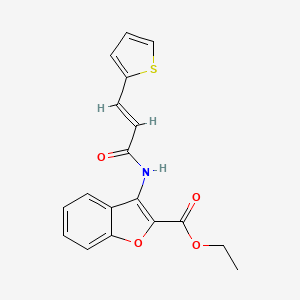
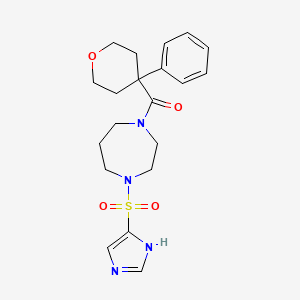
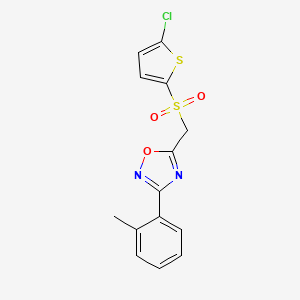
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
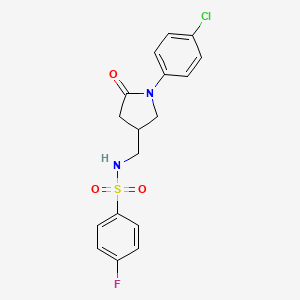

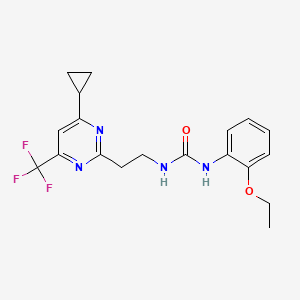
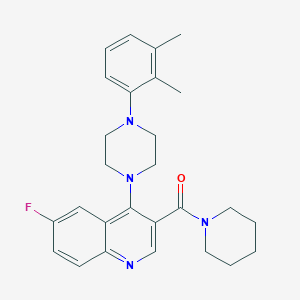
![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)
